5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine is an organic compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This compound features a fused imidazole and pyridine ring, making it structurally significant in medicinal chemistry. It is primarily classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The molecular formula of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine is , and its molecular weight is approximately 216.24 g/mol. It is categorized under the broader class of imidazo[4,5-b]pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antitumor activities .
The synthesis of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine largely depends on its biological target, which may include enzymes or receptors involved in various diseases.
For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit activity against Mycobacterium tuberculosis by inhibiting specific enzymes like DprE1. The binding affinity and interaction dynamics are typically evaluated using molecular docking studies that simulate how these compounds interact with target proteins .
The physical properties of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine include:
Chemical properties include stability under normal laboratory conditions but may vary with exposure to light or moisture .
The primary applications of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine are found in medicinal chemistry:
The structural architecture of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine incorporates methoxy and methyl substituents at key positions, optimizing electronic distribution and steric bulk. The methoxy group at C5 enhances electron density in the pyridine ring, influencing binding affinity, while C2 and C7 methyl groups contribute to lipophilic character and metabolic stability. This compound (Molecular Formula: C₇H₇N₃; MW: 133.15 g/mol) exhibits a planar conformation that facilitates deep penetration into hydrophobic enzyme clefts, a feature exploited in kinase inhibitor design [4].
Table 1: Molecular Properties of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₇N₃ | Indicates 3 nitrogen atoms for hydrogen bonding |
Molecular Weight | 133.15 g/mol | Optimal for cell permeability (≤500 g/mol) |
SMILES | CC1=NC2=NC=CC(OC)=C2N1 | Encodes atomic connectivity and stereochemistry |
InChIKey | FZESPVBONPPRAW-UHFFFAOYSA-N | Unique chemical identifier for database searches |
TPSA (Topological Polar Surface Area) | 41.57 Ų | Predictive of membrane permeability |
LogP (Consensus) | 1.08 | Balances solubility and membrane permeation |
Computational analyses confirm moderate lipophilicity (Consensus LogP: 1.08) and a polar surface area (41.57 Ų) within optimal ranges for blood-brain barrier penetration (LogP 0–3; TPSA <76 Ų). Its melting point (152–154°C in dichloromethane) further reflects crystalline stability, advantageous for formulation [4] [5].
The pharmacophore of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine comprises three critical elements:
Table 2: Computational Pharmacokinetic Predictions for 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Parameter | Prediction | Method |
---|---|---|
GI Absorption | High | BOILED-Egg model |
BBB Permeation | Yes | BOILED-Egg model |
CYP1A2 Inhibition | Yes | SVM Modeling |
P-gp Substrate | No | QSAR |
Log Kp (Skin Permeation) | -6.3 cm/s | Potts & Guy Model |
Biological predictions highlight high gastrointestinal absorption and BBB penetration, supporting oral dosing potential. Crucially, it inhibits CYP1A2—a key metabolic enzyme—which may necessitate clinical monitoring of drug interactions. Its non-P-glycoprotein substrate status further minimizes efflux-related resistance [4].
The development of imidazo[4,5-b]pyridine derivatives originated in the 1970s with timoprazole, the first benzimidazole-based proton pump inhibitor (PPI). To address limitations like short half-life, researchers explored bioisosteric replacements, leading to imidazo[4,5-b]pyridine analogs. The synthesis of 5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS 68175-07-5) emerged as a strategic intermediate in constructing advanced PPIs, notably tenatoprazole (CAS 113712-98-4), which incorporates a sulfinyl bridge for irreversible H⁺/K⁺-ATPase binding [6] [7].
Table 3: Key Milestones in Imidazo[4,5-b]pyridine Derivative Development
Year | Milestone | CAS/Identifier |
---|---|---|
1970s | Timoprazole discovery (prototype PPI) | N/A |
1980s | Benzimidazole-to-imidazopyridine bioisosteric substitution | N/A |
1990s | Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5-b]pyridine (precursor) | 113713-24-9 [5] |
2000s | Clinical evaluation of tenatoprazole (sulfinyl derivative) | 113712-98-4 [6] |
Present | Commercial availability of research quantities | 68175-07-5 [4] |
Commercial accessibility solidified its role in drug discovery: Suppliers like Ambeed offer research quantities (purity: ≥95%), enabling structure-activity relationship (SAR) studies. Current pricing reflects its specialized use ($885/100mg), underscoring its value in lead optimization [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8